Streptoduocin

Description

Historical Context of Aminoglycoside Antibiotic Research

The history of aminoglycoside antibiotic research is rooted in the systematic investigation of soil microbes for antimicrobial properties. The "golden age" of antibiotic discovery, spanning from the 1940s to the mid-1960s, saw the identification of numerous natural product antibiotics, including many aminoglycosides. sciencelearn.org.nz Selman Waksman, a prominent soil microbiologist, played a pivotal role in this era, leading a research program at Rutgers University that screened thousands of soil microbes. acs.orglumenlearning.com This work led to the discovery of several antimicrobials, notably streptomycin (B1217042), isolated from Streptomyces griseus in 1943. acs.orglumenlearning.comwikipedia.orgbritannica.comnih.gov Streptomycin was the first effective antibiotic treatment for tuberculosis and the first antimicrobial agent developed after penicillin. britannica.comnih.gov Its discovery marked a significant advancement in the ability to treat infections caused by Gram-negative bacteria, an area where penicillin was ineffective. acs.orgwikipedia.org The success of streptomycin spurred further research into aminoglycosides, leading to the discovery and development of other members of this class, such as neomycin, kanamycin, gentamicin, and tobramycin. asm.orgbritannica.com Early research focused on identifying these compounds, understanding their spectrum of activity, and exploring their potential in treating various bacterial infections. britannica.comebsco.comasm.org The first randomized controlled trial of streptomycin for pulmonary tuberculosis, conducted by the UK Medical Research Council in 1946, is considered a landmark in the history of clinical research, establishing rigorous methods for evaluating new therapies. researchgate.netjameslindlibrary.orgnih.gov

Streptoduocin as a Combination Aminoglycoside in Research Paradigms

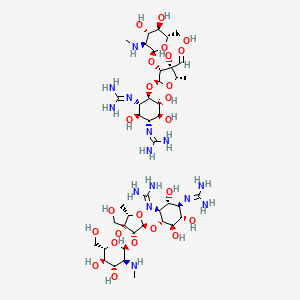

This compound emerged in research paradigms as a combination of streptomycin and dihydrostreptomycin (B1670612). wikipedia.org This approach of combining antimicrobial agents was explored as early as the 1940s, particularly in the context of tuberculosis treatment, to address challenges such as the emergence of resistant bacterial strains. ebsco.comnih.gov The use of combination therapy with streptomycin and other agents, such as para-aminosalicylic acid, was found to delay the appearance of resistance. ebsco.comnih.gov Research into this compound, therefore, fit within the paradigm of investigating whether combining related antibiotics could offer advantages, potentially in terms of spectrum of activity or mitigating resistance development, compared to using the individual components alone. Early studies involving this compound were conducted, including research focusing on its effects in patients with tuberculosis. archive.orgnih.gov These investigations aimed to understand the properties and potential applications of this specific combination in a research setting.

Scope and Significance of this compound Research

Properties

CAS No. |

8017-59-2 |

|---|---|

Molecular Formula |

C42H80N14O24 |

Molecular Weight |

1165.2 g/mol |

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H41N7O12.C21H39N7O12/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m00/s1 |

InChI Key |

AWBXTNNIECFIHT-XZQQZIICSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ambistrin |

Origin of Product |

United States |

Molecular Mechanisms of Streptoduocin Action

Elucidation of Ribosomal Binding and Protein Synthesis Inhibition

Aminoglycoside antibiotics, including streptomycin (B1217042) and dihydrostreptomycin (B1670612), are known to inhibit bacterial protein synthesis by interacting with the ribosome ontosight.ai. Their primary target is the small 30S ribosomal subunit ontosight.aiwikipedia.org.

Streptomycin and dihydrostreptomycin bind to the bacterial 30S ribosomal subunit ontosight.aiwikipedia.org. This binding involves specific interactions with the 16S ribosomal RNA (rRNA) and ribosomal protein S12 asm.orgresearchgate.net. Streptomycin, for instance, binds irreversibly to the small 16S rRNA of the 30S ribosomal subunit wikipedia.orgbio-world.combioaustralis.com. It interacts with the phosphodiester backbone of the 16S rRNA, making extensive contacts with helices 1, 18, 27, and 44 asm.org. The binding site is rich in rRNA tertiary structure, including pseudoknot interactions and helix-packing interactions asm.org. Streptomycin binding also involves contact with lysine (B10760008) residues of ribosomal protein S12, such as K42, K43, and K87 asm.orgresearchgate.net. Dihydrostreptomycin also binds to the 30S ribosomal subunit, at the same topographical site located on the RNA chain as streptomycin, although potentially with lower affinity pnas.orgnih.gov.

The binding of streptomycin and dihydrostreptomycin to the 30S ribosomal subunit interferes with the binding of formyl-methionyl-tRNA, the initiator tRNA, to the 30S subunit wikipedia.orgbio-world.combioaustralis.comtoku-e.com. This interference disrupts the formation of the initiation complex, which is essential for the accurate start of protein translation patsnap.com. By preventing the proper binding of the initiator tRNA, these antibiotics hinder the assembly of a functional ribosomal complex capable of initiating protein synthesis patsnap.com.

A significant consequence of streptomycin and dihydrostreptomycin binding to the 30S subunit is the induction of codon misreading ontosight.aiwikipedia.orgtoku-e.com. The binding causes conformational changes in the ribosome, particularly near the decoding center, which lead to incorrect pairing between mRNA codons and tRNA anticodons during the elongation phase of protein synthesis patsnap.com. This misreading results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or aberrant proteins patsnap.comchemicalbook.com. The binding of streptomycin also interferes with the association of the 50S subunit with the mRNA strand, leading to an unstable ribosomal-mRNA complex and premature termination of protein synthesis wikipedia.orgbio-world.comtoku-e.com. This accumulation of faulty or truncated proteins disrupts various cellular processes and ultimately contributes to bacterial cell death patsnap.comchemicalbook.com.

Interference with Formyl-Methionyl-tRNA Binding

Cellular Level Effects and Bactericidal Mechanisms

Beyond their direct effects on ribosomal function, streptomycin and dihydrostreptomycin also influence bacterial cells at a broader level, contributing to their bactericidal activity.

While the primary target is the ribosome, there is evidence suggesting that aminoglycosides, including streptomycin and dihydrostreptomycin, can influence bacterial cell membrane integrity frontiersin.org. Some hypotheses propose that the production of abnormal membrane proteins due to misreading can lead to cell wall failure chemicalbook.com. Additionally, studies on dihydrostreptomycin suggest it can bind to and modify the conformation of the mechanosensitive channel of large conductance (MscL), potentially allowing the passage of ions and the antibiotic itself into the cell ncats.ionih.govplos.org. This interaction with MscL might contribute to altered membrane permeability and cellular disruption nih.govplos.org.

Delayed Bactericidal Effects and Unspecified Cell Death Pathways

The bactericidal effect of streptomycin and its derivative, dihydrostreptomycin, while potent, is not instantaneous and appears to involve events that precede the loss of cell viability plos.orgnih.govnih.gov. Early observations with streptomycin noted an unexplained efflux of potassium ions (K+) from bacterial cells occurring before any measurable decrease in viability nih.govnih.gov. This phenomenon suggested that the initial interaction of the antibiotic with the bacterium triggers specific cellular responses or membrane alterations that precede the ultimate demise of the cell.

More recent research, particularly concerning dihydrostreptomycin, has shed light on a potential mechanism contributing to this delayed effect: the interaction with the bacterial mechanosensitive channel of large conductance (MscL) plos.orgnih.govnih.gov. MscL channels are typically involved in protecting bacteria from sudden osmotic downshifts by allowing the rapid efflux of solutes plos.org. Studies have shown that dihydrostreptomycin can directly bind to and modulate the conformation of the MscL channel, facilitating the passage of ions like K+ and glutamate (B1630785) out of the cell plos.orgnih.gov. This efflux of intracellular solutes, triggered by the interaction with dihydrostreptomycin, occurs prior to the loss of cell viability plos.orgnih.govnih.gov. It has been hypothesized that the opening of the MscL channel may also serve as a pathway for dihydrostreptomycin entry into the bacterial cytoplasm, thereby enhancing its access to the ribosomal target plos.orgnih.govnih.gov. The resulting change in the electrochemical gradient due to ion efflux could also potentially influence the antibiotic's uptake or activity nih.gov.

While the primary mechanism leading to bacterial death by streptoduocin components is the production of mistranslated and truncated proteins due to ribosomal binding, the precise, unspecified cell death pathways triggered in bacteria as a consequence of this protein synthesis inhibition and potentially the MscL interaction are not extensively detailed in the available research. The accumulation of aberrant proteins can lead to cellular stress and disruption of essential functions, ultimately culminating in cell death. However, the specific cascade of events and the involvement of defined bacterial cell death pathways beyond this general mechanism remain areas where further detailed research findings would provide greater clarity.

In the context of eukaryotic cells (specifically, hair cells in the inner ear, relevant to aminoglycoside ototoxicity), protracted exposure to dihydrostreptomycin has been linked to hair cell degeneration potentially mediated by the formation of free radicals and the apoptotic cell death pathway nih.gov. While this illustrates that aminoglycosides can induce programmed cell death in certain cell types, the direct translation of these specific apoptotic or other defined cell death pathways (such as necroptosis, pyroptosis, etc., which are characterized in broader biological contexts nih.govnih.govfrontiersin.orgwikipedia.org) to the mechanism of bacterial killing by this compound is not explicitly established in the provided information. The bactericidal action in bacteria is primarily attributed to the irreversible disruption of protein synthesis following ribosomal binding wikipedia.orgplos.orgnih.gov.

The persistence of the effect of dihydrostreptomycin binding to the 30S ribosomal subunit, even after the drug is removed, as opposed to the more readily reversible binding to 16S RNA, may also contribute to the delayed nature of the observed lethality nih.gov. This suggests that stable binding to the 30S subunit is a critical step in committing the bacterial cell to death, with the downstream consequences unfolding over time.

Biosynthesis of Streptoduocin Components Streptomycin and Dihydrostreptomycin

Origin and Producing Organisms

The primary source of streptomycin (B1217042) is the actinobacterium Streptomyces griseus. genome.jpuniprot.orgontosight.aikegg.jpkegg.jpasm.org This soil-dwelling filamentous bacterium is well-established for its ability to synthesize this important antibiotic. uniprot.orgontosight.aiasm.org

Streptomyces griseus is the archetypal organism for streptomycin production. genome.jpuniprot.orgontosight.aikegg.jpkegg.jp The biosynthesis of streptomycin in S. griseus is a complex process controlled by a cluster of genes known as the str gene cluster. ontosight.aiasm.org The regulation of this pathway is influenced by a microbial hormone, A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), which acts as a master switch for secondary metabolism and morphological differentiation in S. griseus. asm.orgimrpress.com When A-factor reaches a critical concentration, it triggers a regulatory cascade involving the transcriptional activator AdpA, which in turn activates the transcription of genes within the str cluster, leading to streptomycin production. asm.orgimrpress.com

While Streptomyces griseus produces streptomycin, dihydrostreptomycin (B1670612) is primarily obtained through the chemical reduction of streptomycin. inchem.orggoogle.com This process typically involves the catalytic hydrogenation of a streptomycin salt solution using a catalyst such as Raney nickel under superatmospheric hydrogen pressures and elevated temperatures. google.com This chemical conversion reduces the aldehyde group in streptomycin to a hydroxylmethyl group in dihydrostreptomycin. Some studies have also reported the production of dihydrostreptomycin directly by certain Streptomyces strains through fermentation, although the conversion of mannosidostreptomycin to dihydrostreptomycin has also been observed in cultures. asm.org

Streptomyces griseus as a Primary Source

Precursor Pathways and Moiety Formation

Streptomycin is composed of three distinct moieties: streptidine (B14820) (an aminocyclitol), streptose (B1236354) (a branched-chain 6-deoxyhexose), and N-methyl-L-glucosamine (an amino sugar). genome.jpkegg.jpkegg.jp These three parts are synthesized through independent biosynthetic pathways within the organism and are later assembled to form the final streptomycin molecule. uniprot.org

Research has shown that D-glucose serves as the universal precursor for all three moieties of streptomycin. inchem.orggenome.jpkegg.jpkegg.jpbiotechnologynotes.comoup.comtandfonline.com Experiments using labeled glucose have demonstrated its incorporation into the streptidine and streptobiosamine (B1682495) (streptose linked to N-methyl-L-glucosamine) portions of the streptomycin molecule. nih.govresearchgate.net The concentration of glucose in the culture medium can influence the accumulation of streptomycin precursors. tandfonline.com

The biosynthesis of the streptidine moiety is a well-studied pathway that originates from D-glucose and proceeds through a myo-inositol intermediate. genome.jpkegg.jpkegg.jpnih.govnih.govtandfonline.com

The synthesis of the streptidine moiety begins with the cyclization of glucose-6-phosphate to myo-inositol-1-phosphate, catalyzed by the enzyme myo-inositol-1-phosphate synthase. Myo-inositol is then a key intermediate in the pathway. genome.jpkegg.jpkegg.jp Subsequent steps involve the oxidation of myo-inositol at the C-1 position and a transamination reaction, leading to the formation of scyllo-inosamine. genome.jpkegg.jpkegg.jp Following phosphorylation, the compound undergoes transamidination, where guanidino groups are transferred from arginine to the inositol (B14025) ring. genome.jpkegg.jpkegg.jp This process is repeated at the C-3 position, ultimately yielding streptidine-6-phosphate, which is then further modified and incorporated into the streptomycin structure. genome.jpnih.gov Studies involving the addition of myo-inositol to Streptomyces griseus cultures have shown enhanced streptomycin production and decreased incorporation of labeled glucose into streptidine, providing strong evidence for myo-inositol as a precursor of the streptidine ring. nih.govresearchgate.net

| Biosynthetic Intermediate | Origin/Conversion |

| D-Glucose | Initial precursor for all moieties. genome.jpkegg.jpkegg.jpbiotechnologynotes.com |

| Myo-Inositol | Intermediate in streptidine biosynthesis, derived from glucose-6-phosphate. genome.jpkegg.jpkegg.jpnih.govtandfonline.com |

| Scyllo-inosamine | Formed from myo-inositol via oxidation and transamination. genome.jpkegg.jpkegg.jp |

| Streptidine-6-phosphate | Formed from scyllo-inosamine through phosphorylation and transamidination. genome.jpnih.gov |

Detailed research findings have elucidated many of the enzymatic steps and genetic regulation involved in the streptidine pathway, highlighting the complexity of streptomycin biosynthesis in Streptomyces griseus. genome.jpontosight.aiasm.org

Streptidine Moiety Biosynthesis

Transamination and Transamidination Steps

The streptidine moiety, a diguanidinated inositol derivative, is synthesized through a pathway involving transamination and transamidination reactions. This process begins with myo-inositol, which is oxidized and then undergoes transamination to yield scyllo-inosamine. genome.jpgenome.jpkegg.jpkegg.jp Following phosphorylation, the compound is transamidinated using arginine as the amidine donor. genome.jpgenome.jpkegg.jpkegg.jp This sequence of phosphorylation and transamidination is repeated at another position on the inositol ring to form streptidine. genome.jpgenome.jpkegg.jpkegg.jp Studies on streptomycin-nonproducing mutants of Streptomyces griseus have identified specific biochemical lesions in these steps, including defects in transamination and transamidination, highlighting the critical role of these reactions in streptidine biosynthesis. nih.gov For instance, mutants deficient in transamination (SD20 and SD263) or transamidination (SD141) were unable to produce streptomycin. nih.gov An accumulation of streptidine 6-phosphate in one mutant (SD245) was found to impair its aminotransferase activity, suggesting a potential negative feedback mechanism where the end product, streptidine 6-phosphate, might regulate the aminotransferase activity in the streptidine biosynthetic pathway. nih.gov

Streptose Moiety Biosynthesis

The streptose moiety, a branched-chain deoxy sugar, is derived from D-glucose via the dTDP-glucose pathway. genome.jpgenome.jpkegg.jpkegg.jp

The biosynthesis of streptose initiates with the formation of dTDP-glucose from D-glucose-1-phosphate and dTTP, catalyzed by dTDP-glucose pyrophosphorylase (dTDP-glucose synthase). uniprot.org Subsequently, dTDP-glucose undergoes dehydration catalyzed by dTDP-glucose 4,6-dehydratase (encoded by strE in Streptomyces griseus) to form dTDP-6-deoxy-D-xylo-4-hexulose. nih.govuniprot.org This enzyme is involved in the biosynthesis of the streptose moiety. uniprot.org

The formation of the branched-chain structure of streptose involves an intramolecular rearrangement of a 6-deoxy-4-oxyhexose derivative, such as TDP-4-keto-6-deoxy-L-lyxohexose. nih.govnih.govnih.govportlandpress.com Research using isotopically labeled glucose has indicated that the C-3' branch carbon atom of L-streptose originates from C-3 of D-glucose. nih.govnih.govportlandpress.com Enzymes like StrM, a homolog of RmlC (a TDP-sugar epimerase), and StrL, a member of the SDR superfamily, have been suggested to play roles in the epimerization and ring contraction steps required for streptose biosynthesis. biorxiv.orgresearchgate.net Studies on StrM have demonstrated its ability to perform the 3'',5'' double epimerization activity, supporting the hypothesis that streptose is biosynthesized via a modified TDP-rhamnose pathway and that a ring contraction step occurs on a double epimerized substrate, likely catalyzed by an RmlD paralog. biorxiv.orguea.ac.uk

It has been suggested that nucleoside diphosphate (B83284) sugar derivatives, similar to those recognized as intermediates in the biosynthesis of L-rhamnose, might participate in the intramolecular rearrangement leading to streptose formation. nih.govnih.govportlandpress.com The biosynthesis of streptose from TDP-glucose is considered analogous to the biosynthesis of rhamnose. biorxiv.orgnih.gov

Intramolecular Rearrangements and Branched Sugar Formation

N-Methyl-L-Glucosamine Moiety Biosynthesis and Proposed Gene Clusters

The exact biosynthetic route for the N-methyl-L-glucosamine moiety is not fully elucidated, but proposed biosynthetic gene clusters exist. genome.jpgenome.jpkegg.jpkegg.jp Genes within the str gene cluster, such as strE, have been implicated in the biosynthesis of this moiety, although its primary role is in streptose biosynthesis. ontosight.ai Putative N-methyl-L-glucosamine biosynthetic aminotransferases have been identified within the streptomycin biosynthetic gene cluster. secondarymetabolites.orgu-tokyo.ac.jp

Genetic and Biochemical Regulation of Biosynthesis

The biosynthesis of streptomycin is tightly controlled by a cluster of genes known as the str gene cluster in Streptomyces griseus. ontosight.ai This cluster contains genes encoding biosynthetic enzymes as well as regulatory genes. ontosight.ai The strR gene encodes a regulatory protein that acts as a master regulator, controlling the transcription of the streptomycin biosynthetic genes. ontosight.aioup.comoup.com The regulation involves complex transcriptional and post-transcriptional mechanisms, influenced by environmental factors such as nutrient availability and stress conditions. ontosight.ai

A key diffusible signaling molecule, γ-butyrolactone (GBL) known as A-factor, plays an essential role in inducing streptomycin biosynthesis and morphological differentiation in Streptomyces griseus. oup.comelifesciences.orgbiorxiv.org A-factor activates the global transcriptional regulator AdpA, which in turn induces the expression of pathway-specific regulatory genes, including strR. oup.com

Biochemical regulation also plays a role. As mentioned earlier, the accumulation of streptidine 6-phosphate has been suggested to negatively control aminotransferase activity in the streptidine biosynthetic pathway. nih.gov Additionally, studies have investigated the enzymatic activities involved in the phosphorylation of aminocyclitols, which are intermediates in the biosynthesis of the streptidine core. asm.orgresearchgate.net

The str gene cluster contains over 25 genes involved in biosynthesis, regulation, and transport. asm.org Analysis of this cluster has provided insights into the putative functions of various genes involved in the different biosynthetic steps. nih.gov

Table 1: Proposed Functions of Selected Genes in the str Gene Cluster

| Gene | Putative Function | Moiety Involved | Source |

| strD | dTDP-glucose synthase | Streptose | nih.govoup.com |

| strE | dTDP-glucose 4,6-dehydratase | Streptose | nih.govuniprot.org |

| strM | dTDP-4-keto-6-deoxyglucose 3,5-epimerase | Streptose | nih.govbiorxiv.org |

| strL | dTDP-dihydrostreptose synthase | Streptose | nih.gov |

| strB1 | L-arginine:inosamine-phosphate amidinotransferase | Streptidine | genome.jpoup.com |

| strB2 | Amidinotransferase | Streptidine | nih.gov |

| strR | Transcriptional regulator | Regulation | ontosight.aioup.comoup.com |

| strN | Aminoglycoside phosphotransferase or protein kinase | Phosphorylation | nih.gov |

| stsC | L-glutamine:scyllo-inosose aminotransferase | Streptidine | genome.jp |

| strT | Putative oxidoreductase | Unknown | secondarymetabolites.org |

| strV | Unknown | Unknown | secondarymetabolites.org |

| stsF | Unknown | Unknown | secondarymetabolites.org |

Note: This table is based on proposed functions derived from genetic and biochemical studies of the streptomycin biosynthetic gene cluster. Some functions may be putative or have broader roles.

Table 2: Key Intermediates and Enzymes in Streptidine Biosynthesis

| Intermediate/Enzyme | Role in Pathway | Source |

| myo-Inositol | Starting material | genome.jpgenome.jpkegg.jpkegg.jp |

| scyllo-Inosamine | Intermediate after oxidation and transamination | genome.jpgenome.jpkegg.jpkegg.jp |

| Phosphorylated scyllo-inosamine | Intermediate before transamidination | genome.jpgenome.jpkegg.jpkegg.jp |

| Arginine | Amidine donor in transamidination | genome.jpgenome.jpkegg.jpkegg.jp |

| Streptidine | Final aminocyclitol moiety | genome.jpgenome.jpkegg.jpkegg.jp |

| L-glutamine:scyllo-inosose aminotransferase | Catalyzes transamination step | genome.jp |

| L-arginine:aminocyclitol amidinotransferase | Catalyzes transamidination step | genome.jpoup.com |

| Streptidine kinase | Catalyzes phosphorylation steps | ontosight.aiasm.org |

Table 3: Key Intermediates and Enzymes in Streptose Biosynthesis

| Intermediate/Enzyme | Role in Pathway | Source |

| D-glucose-1-phosphate | Starting material | uniprot.org |

| dTTP | Nucleotide donor | uniprot.org |

| dTDP-glucose | Activated glucose precursor | uniprot.orgnih.govnih.gov |

| dTDP-glucose pyrophosphorylase (StrD) | Catalyzes formation of dTDP-glucose | uniprot.orgnih.gov |

| dTDP-glucose 4,6-dehydratase (StrE) | Catalyzes dehydration of dTDP-glucose | nih.govuniprot.org |

| dTDP-6-deoxy-D-xylo-4-hexulose | Intermediate after dehydration | uniprot.org |

| TDP-4-keto-6-deoxy-L-lyxohexose | Proposed intermediate undergoing rearrangement | nih.govnih.govnih.govportlandpress.com |

| dTDP-4-keto-6-deoxyglucose 3,5-epimerase (StrM) | Catalyzes epimerization | nih.govbiorxiv.org |

| dTDP-dihydrostreptose synthase (StrL) | Involved in dihydrostreptose (B1196812) formation | nih.gov |

| Streptose | Final branched-chain sugar moiety | genome.jpgenome.jpkegg.jpkegg.jp |

Role of str Gene Clusters and Regulatory Elements

The genes responsible for streptomycin biosynthesis are organized into a cluster within the Streptomyces griseus genome. ontosight.aiasm.org This str gene cluster, spanning over 25 genes, encodes enzymes involved in the biosynthetic pathway, as well as regulatory and transport proteins. asm.orgasm.org The organization of the str gene cluster has been studied in Streptomyces griseus and Streptomyces glaucescens, revealing considerable divergence in their macro and micro structures. nih.gov

Key genes within the str cluster include those encoding enzymes for the synthesis of the precursor molecules and the assembly of the final streptomycin molecule. For example, strD encodes streptidine kinase, strE encodes N-methyl-L-glucosamine synthase, and strK encodes streptomycin 6-phosphotransferase. ontosight.ai Other genes like strB encode enzymes such as aminocyclitol amidinotransferase, involved in the streptidine moiety synthesis. researchgate.netoup.com The strA gene encodes streptomycin 6-phosphotransferase, which confers streptomycin resistance and is also involved in biosynthesis. asm.orgoup.com

Transcriptional regulation plays a crucial role in controlling the expression of the str gene cluster. The strR gene encodes a pathway-specific regulatory protein that controls the expression of other genes within the cluster. ontosight.airesearchgate.netasm.org StrR acts as a transcriptional activator for many, if not all, streptomycin biosynthesis genes. asm.org Studies have identified multiple promoters and transcripts within the str cluster, indicating complex transcriptional control. researchgate.netoup.com The aphD gene, conferring major resistance, is transcribed from two promoters, one of which appears constitutive, while the other is activated later in the growth phase. researchgate.netoup.com This late transcription includes the aphD and strR genes, with strR controlling the expression of strB. researchgate.netoup.com

Evidence suggests that the str gene cluster may have been acquired by S. griseus through horizontal gene transfer. asm.orgasm.org Analysis of str genes in different Streptomyces isolates has shown variations in gene content, with strains lacking certain genes also lacking the ability to produce streptomycin. asm.orgasm.org

Factor A and Other Physiological Regulators in Production Control

Streptomycin biosynthesis in Streptomyces griseus is significantly influenced by physiological regulators, notably Factor A. Factor A, a γ-butyrolactone molecule (specifically 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), acts as a microbial hormone or autoregulator that triggers both streptomycin biosynthesis and morphological differentiation, such as aerial mycelium formation and sporulation. nih.govimrpress.comnih.govresearchgate.net

The regulatory cascade initiated by Factor A involves a receptor protein, ArpA (A-factor receptor protein). nih.govnih.govresearchgate.net In the absence of Factor A, ArpA acts as a repressor, binding to the promoter region of the adpA gene and inhibiting its transcription. nih.govresearchgate.netnih.gov Upon reaching a threshold concentration, Factor A binds to ArpA, causing its dissociation from the DNA and thereby releasing the repression of adpA transcription. nih.govnih.govfrontiersin.org

AdpA is a transcriptional activator belonging to the AraC/XylS family of regulators. nih.govfrontiersin.org It serves as a key regulator in the A-factor cascade, switching on the transcription of numerous genes involved in both secondary metabolism (including strR) and morphological development. nih.govimrpress.comresearchgate.net AdpA binds to upstream activation sequences in the promoter of strR, the pathway-specific regulator for streptomycin biosynthesis. asm.orgnih.govnih.gov The induction of strR transcription by AdpA subsequently leads to the activation of the streptomycin biosynthetic genes controlled by StrR. asm.orgnih.gov

Mutations affecting the A-factor regulatory cascade can significantly impact streptomycin production. Mutants deficient in ArpA, the repressor, produce streptomycin at an earlier growth stage and in larger quantities compared to the wild-type strain. nih.govnih.govasm.org This supports the model that ArpA represses streptomycin production in the absence of Factor A, and Factor A binding relieves this repression. nih.gov

Besides the A-factor system, other physiological factors and global regulatory systems influence streptomycin biosynthesis. These include nutrient availability (carbon, nitrogen, and phosphate) and the organism's developmental state. ontosight.aiasm.orgoup.com Cyclic AMP (cAMP) has also been shown to influence physiological and morphological development in Streptomyces griseus, and its effects on streptomycin production are apparent in the context of the A-factor regulatory cascade, particularly in arpA mutants. nih.gov High concentrations of cAMP can inhibit stringent response factor ppGpp production, which is important for the onset of antibiotic biosynthesis. nih.gov These findings highlight the intricate interplay between various signaling pathways and regulators in controlling the complex process of streptomycin production. nih.govoup.com

Molecular Mechanisms of Resistance to Streptoduocin and Its Components

Ribosomal Target Site Modifications

Mutations in the genes encoding the 30S ribosomal protein S12 (rpsL), the 16S ribosomal RNA (rrs), and the 7-methylguanosine (B147621) methyltransferase (gidB) are major mechanisms of resistance to streptomycin (B1217042). mdpi.complos.orgresearchgate.netfrontiersin.orgnih.govnih.gov These mutations can alter the binding site of the antibiotic on the ribosome, reducing its affinity or interfering with its action.

Mutations in rpsL Gene (30S Ribosomal Protein S12)

Mutations in the rpsL gene are frequently associated with high-level streptomycin resistance. plos.orgresearchgate.netfrontiersin.orgpsu.edu The rpsL gene encodes the S12 protein, a component of the 30S ribosomal subunit that plays a crucial role in protein synthesis fidelity and stabilizes the 16S rRNA structure. mcmaster.caplos.org Amino acid substitutions in S12 can disrupt the interaction between the ribosome and streptomycin. mcmaster.ca

Specific Codon Alterations (e.g., 43, 88) and Associated Resistance Levels

Point mutations in the rpsL gene, particularly at codons 43 and 88, are common causes of high-level streptomycin resistance. mdpi.comresearchgate.netpsu.edutuberktoraks.orgresearchgate.netbrieflands.comapsnet.orgcore.ac.ukplos.org The Lys43Arg substitution is one of the most frequently reported mutations and is strongly associated with high resistance levels. mdpi.comresearchgate.netpsu.edubrieflands.comapsnet.orgcore.ac.ukplos.org Mutations at codon 88, such as Lys88Arg, Lys88Gln, and Lys88Thr, also confer streptomycin resistance, although often less frequently than mutations at codon 43. psu.edutuberktoraks.orgresearchgate.netbrieflands.comcore.ac.uk

Research findings highlight the prevalence of these mutations in streptomycin-resistant isolates. For example, studies on Mycobacterium tuberculosis have shown that mutations in rpsL, predominantly at codon 43, account for a significant percentage of resistance. researchgate.netpsu.edutuberktoraks.orgbrieflands.com

Data on the frequency of rpsL mutations at codons 43 and 88 in streptomycin-resistant M. tuberculosis isolates from various studies:

| Study (Year) | Location | Total STR-R Isolates | rpsL Mutation Frequency (%) | Codon 43 Mutation Frequency (%) | Codon 88 Mutation Frequency (%) | Notes |

| Fukuda (1999) brieflands.com | Not specified | 121 | Not specified | 78 | 22 | Focus on sequenced isolates |

| Ahmad et al. (2001) psu.eduresearchgate.net | Not specified | Not specified | 65-67 | Mostly codon 43 | Less frequently codon 88 | Associated with high-level resistance |

| Wu Xue Qiong (2004) brieflands.com | Not specified | 98 | 80 (codon 43 or 88) | Not specified | Not specified | Lys > Arg substitution |

| Ozturk (2005) brieflands.com | Not specified | 52 | Not specified | Not specified | Not specified | 5 isolates associated with streptomycin |

| Chaoui (2009) brieflands.com | Not specified | 58 | Majority at codon 43 | Highest occurrence at codon 43 | Few alterations | Sequencing study |

| Feuerriegel (2012) tuberktoraks.orgbrieflands.com | Not specified | 97 | 47.5 | Not specified | Not specified | No mutation in rrs gene in resistant isolates |

| Jagielski et al. (2014) plos.org | Poland | 32 | 71.9 (in rrs or rpsL) | Not specified | Not specified | Non-synonymous mutations in rrs or rpsL |

| Farzamfar et al. (2024) brieflands.com | Western Iran | 40 | 84.2 (in rrs and rpsL) | 22.5 (A43G) | Not specified | Highest mutation rate at rpsL A43G |

Studies in Erwinia amylovora also demonstrate that mutations in codon 43 of the rpsL gene confer high-level resistance to streptomycin. apsnet.org

Mutations in rrs Gene (16S rRNA)

Mutations in the rrs gene, which encodes the 16S ribosomal RNA, are another significant mechanism of streptomycin resistance. mdpi.comresearchgate.netpsu.edutuberktoraks.orgnih.govbrieflands.com These mutations typically occur in specific regions of the 16S rRNA that are part of the streptomycin binding site on the 30S ribosomal subunit. wikipedia.orgpatsnap.comnih.gov Mutations in rrs are often associated with intermediate to high levels of streptomycin resistance. mdpi.comfrontiersin.orgnih.gov

Specific Nucleotide Alterations (e.g., 530, 912, 526, 1400, 1401, 1483) and Associated Resistance Levels

Mutations in the rrs gene frequently cluster in specific regions, particularly around nucleotides 530 and 912 (E. coli numbering). mdpi.comresearchgate.netbrieflands.comcore.ac.uknih.gov Alterations in the 530 loop and the 912 region of the 16S rRNA can affect streptomycin binding. mdpi.comresearchgate.netbrieflands.comcore.ac.uknih.gov

Specific nucleotide alterations reported to confer streptomycin resistance include mutations at positions 530, 912, and 526. brieflands.comnih.gov For instance, mutations in the 530 loop, such as 524G→C, have been associated with high resistance levels, while mutations like 526C→T can confer intermediate resistance. nih.gov Mutations in the 912 region have also been observed in resistant isolates. nih.govbrieflands.comnih.gov

While mutations at positions 1400, 1401, and 1483 in the rrs gene are associated with resistance to other aminoglycosides like amikacin (B45834) and kanamycin, they can also play a role in broader aminoglycoside resistance profiles that may include streptomycin. brieflands.com

Data on the frequency and type of rrs mutations in streptomycin-resistant isolates:

| Study (Year) | Location | Total STR-R Isolates | rrs Mutation Frequency (%) | Specific Mutations (Nucleotide Position and Change) | Associated Resistance Level |

| Farzamfar et al. (2024) brieflands.com | Western Iran | 40 | 84.2 (in rrs and rpsL) | C526T (7.5%) | Resistance to Streptomycin |

| 1400 (A to G), 1401 (C to A), 1483 (G to T) | Associated with Aminoglycoside resistance brieflands.com | ||||

| Springer B et al. (2002) psu.edu | Not specified | Not specified | Responsible for 70% (with rpsL) | Not specified | Not specified |

| Jagielski et al. (2014) plos.org | Poland | 32 | 71.9 (in rrs or rpsL) | Not specified | Not linked to specific level plos.org |

| Georghiou et al. (1996) nih.gov | New York City | 45 | One isolate (low-level) | C->G865 (in 912 loop) | Low-level resistance nih.gov |

| Cai et al. (2018) nih.gov | Hebei, China | 215 | 15.8 | 514 (A-T/C, 12.6%), 517 (C-T, 2.3%), 848 (G-T, one isolate), 906 (A-G, one isolate) | Not specified |

| Traore et al. (2000) nih.gov | Not specified | Not specified | Not specified | 524G→C, 526C→T, 522C→T, 523A→C | High (>200 μg/ml) for 524G→C, Intermediate (100 μg/ml) for others nih.gov |

Mutations in gid Gene (7-Methylguanosine Methyltransferase)

Mutations in the gidB gene, encoding a 7-methylguanosine methyltransferase specific for the 16S rRNA, have been linked to streptomycin resistance, typically conferring low-level resistance. mdpi.complos.orgresearchgate.netfrontiersin.orgnih.govnih.gov This enzyme is involved in the methylation of the 16S rRNA, and alterations in its function due to mutations can subtly affect the ribosome's interaction with streptomycin. nih.govresearchgate.net

While gidB mutations are often associated with low-level resistance, some studies suggest they can contribute to intermediate or even high levels in certain genetic contexts or in combination with other mutations. frontiersin.orgnih.gov The gidB gene appears to be highly polymorphic, with various point mutations and frameshift mutations observed in both streptomycin-susceptible and resistant strains, making the direct association of specific gidB mutations with resistance levels complex. plos.orgnih.gov

Enzymatic Inactivation and Modification of Streptoduocin Components

Bacterial resistance to aminoglycosides, including streptomycin and dihydrostreptomycin (B1670612), can also occur through enzymatic inactivation or modification of the antibiotic molecules. patsnap.compsu.edubjid.org.breuropa.eu Aminoglycoside-modifying enzymes (AMEs) catalyze the addition of chemical groups (acetyl, phosphoryl, or adenylyl) to specific sites on the antibiotic, which prevents it from binding effectively to the ribosome. patsnap.comeuropa.eu

Common types of AMEs include acetyltransferases, phosphotransferases, and nucleotidyltransferases (adenylyltransferases). patsnap.comeuropa.eursc.org These enzymes modify different positions on the aminoglycoside structure. For instance, 6-O-nucleotidyltransferase (ANT(6)) is an AME specific for streptomycin/streptidine (B14820), catalyzing the transfer of an adenylyl group to the 6-hydroxyl group of the streptidine moiety. rsc.org The presence of genes encoding these modifying enzymes can be located on plasmids, facilitating their transfer between bacteria and contributing to the spread of resistance. bjid.org.br

While ribosomal mutations are considered the primary mechanism for high-level resistance to streptomycin in some pathogens like M. tuberculosis, enzymatic inactivation can contribute to varying levels of resistance and is a significant mechanism in other bacterial species. psu.edubjid.org.brapsnet.org

Phosphotransferase Systems and Aminoglycoside Phosphorylation (e.g., Rv2004c)

Aminoglycoside phosphotransferases (APHs) are a major class of enzymes that confer resistance by phosphorylating aminoglycosides. This modification typically occurs on hydroxyl groups of the antibiotic. In Mycobacterium tuberculosis, the gene Rv2004c has been identified as potentially contributing to streptomycin resistance through phosphorylation. Studies have indicated that Rv2004c can mediate low levels of streptomycin resistance. nih.gov Research suggests that the Mycobacterium tuberculosis DosR regulon gene Rv2004c contributes to streptomycin resistance and intracellular survival. nih.govx-mol.netcbit.ac.inresearchgate.net

Other Modifying Enzymes (e.g., lipF / Rv3487c mediated activities)

Beyond phosphotransferases, other enzymes can also contribute to aminoglycoside resistance. The gene lipF (Rv3487c) in M. tuberculosis, encoding a lipase (B570770) with phospholipase C and carboxylesterase activities, has been implicated in streptomycin resistance. nih.govresearchgate.netresearchgate.netresearchgate.netnus.edu.sg Reduced expression of lipF is thought to contribute to the development of resistance to streptomycin. nih.govresearchgate.netresearchgate.netresearchgate.net Conversely, expression of LipF has been associated with increased sensitivity to streptomycin in Mycobacterium smegmatis, a surrogate for M. tuberculosis. researchgate.net This suggests that LipF may play a role in maintaining sensitivity to the antibiotic, and its downregulation could be a resistance mechanism.

Efflux Pump Systems and Reduced Intracellular Accumulation

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration below the level required to inhibit protein synthesis.

Role of Specific Efflux Pumps (e.g., Tap efflux pump Rv1258)

The Tap efflux pump, encoded by the gene Rv1258c in M. tuberculosis, is an example of a transporter that can mediate resistance to several drugs, including aminoglycosides like streptomycin. scienceopen.commdpi.comfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgplos.orgresearchgate.netjidc.org Overexpression of the Tap efflux pump (Rv1258) is a mechanism associated with tuberculous drug resistance, and it has been linked to streptomycin resistance. mdpi.comfrontiersin.org Mutations in the tap (Rv1258c) gene have been shown to cause clinically relevant resistance to streptomycin in M. tuberculosis. frontiersin.orgnih.gov For instance, point mutations like V219A and S292L in Rv1258c can lead to streptomycin resistance, with the S292L mutation conferring a higher level of resistance compared to V219A. frontiersin.orgnih.gov

Transcriptional Regulation of Efflux Pump Expression (e.g., whiB7)

The expression of efflux pumps can be regulated at the transcriptional level. The transcriptional regulator WhiB7 (Rv3197A) plays a crucial role in the intrinsic antibiotic resistance of mycobacteria, including resistance to translation-targeting antibiotics like streptomycin. mdpi.comfrontiersin.orgpnas.orgnih.govasm.orgasm.orgoup.comkoreamed.orguniprot.orgnih.gov WhiB7 is induced by subinhibitory concentrations of antibiotics, including streptomycin. mdpi.compnas.org Gene expression profiling analyses have demonstrated that WhiB7 transcription determines drug resistance by activating the expression of a regulon that includes genes involved in antibiotic efflux, such as tap (Rv1258c). mdpi.compnas.orgnih.govoup.comnih.gov Mutations in the 5' untranslated region of whiB7 have been associated with streptomycin resistance, possibly due to the overexpression of the Tap efflux pump (Rv1258). mdpi.comnih.govnih.gov

Alterations in Bacterial Cell Permeability

Changes in the permeability of the bacterial cell envelope can affect the uptake and accumulation of antibiotics. A less permeable cell wall or membrane can reduce the amount of drug that reaches its intracellular target.

Porin Protein Modifications

Alterations in porin proteins, which form channels in the outer membrane of some bacteria and facilitate the passage of hydrophilic molecules, can impact antibiotic entry. While the provided search results did not yield specific details about porin protein modifications directly related to this compound or its components, streptomycin and dihydrostreptomycin, as a general mechanism of resistance to some antibiotics, changes in cell wall permeability have been proposed as potentially implicated in the emergence of streptomycin-resistant M. tuberculosis strains. mdpi.comnih.gov Low-level streptomycin resistance in Rhizobium trifolii has been shown to involve a change in membrane permeability. nih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 202223 |

| Streptomycin | 19649 |

| Dihydrostreptomycin | 439369 |

Data Tables

Based on the search results, a potential data table could summarize the genes and their associated resistance mechanisms to streptomycin, a key component of this compound.

| Gene/Protein | Proposed Mechanism of Resistance to Streptomycin | Supporting Evidence |

| Rv2004c | Aminoglycoside Phosphorylation | Mediates low levels of STR resistance. nih.gov Contributes to STR resistance in M. tuberculosis. nih.govx-mol.netcbit.ac.inresearchgate.net |

| lipF (Rv3487c) | Reduced Expression / Lipase Activity | Reduced expression thought to contribute to STR resistance. nih.govresearchgate.netresearchgate.netresearchgate.net Expression associated with increased sensitivity. researchgate.net |

| Tap (Rv1258c) | Efflux Pump | Overexpression linked to low-level STR resistance. mdpi.comfrontiersin.orgnih.govnih.gov Mutations (V219A, S292L) cause clinically relevant STR resistance. frontiersin.orgnih.gov |

| whiB7 (Rv3197A) | Transcriptional Regulator of Efflux Pumps | Induces expression of efflux pumps like tap. mdpi.compnas.orgnih.govoup.comnih.gov Mutations in 5' UTR associated with STR resistance. mdpi.comnih.govnih.gov |

Detailed Research Findings

Research into the mechanisms of resistance to this compound's components has provided detailed insights into the genetic and molecular events involved. For instance, studies on M. tuberculosis have highlighted the role of specific genes. The identification of Rv2004c's ability to mediate low-level streptomycin resistance through phosphorylation underscores the importance of enzymatic modification pathways. nih.gov Furthermore, the investigation into lipF (Rv3487c) has revealed a less conventional mechanism where reduced expression of this lipase gene appears to contribute to resistance, suggesting a potential link between lipid metabolism and antibiotic susceptibility. nih.govresearchgate.netresearchgate.netresearchgate.net

Efflux pumps, particularly the Tap efflux pump (Rv1258c), have been a significant area of study. Research has demonstrated that both overexpression and specific point mutations within the tap gene can lead to clinically relevant streptomycin resistance. mdpi.comfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgplos.orgresearchgate.netjidc.org The finding that mutations like S292L in Rv1258c confer a higher level of resistance than V219A provides detailed genetic evidence for the impact of specific amino acid changes on pump function and drug extrusion. frontiersin.orgnih.gov

The transcriptional regulation mediated by WhiB7 (Rv3197A) adds another layer of complexity to the resistance landscape. Studies showing that WhiB7 is induced by streptomycin and subsequently activates the expression of efflux pump genes like tap reveal a coordinated cellular response to antibiotic exposure that promotes survival. mdpi.compnas.orgnih.govoup.comnih.gov The association of mutations in the whiB7 regulatory region with streptomycin resistance further emphasizes the critical role of this transcriptional regulator in controlling resistance mechanisms. mdpi.comnih.govnih.gov

While direct detailed research findings on porin modifications specifically for this compound or its components were not extensively available in the provided results, the general concept of altered cell permeability as a resistance mechanism remains relevant for aminoglycosides. Studies in other bacterial species, such as Rhizobium trifolii, have demonstrated that changes in membrane permeability can contribute to low-level streptomycin resistance, suggesting that similar mechanisms could potentially be at play in other bacteria, including mycobacteria. nih.gov Further research is needed to fully elucidate the role of specific porin modifications in resistance to this compound and its components in various bacterial pathogens.The

This compound is an aminoglycoside antibiotic that comprises a mixture of streptomycin and dihydrostreptomycin. wikipedia.orgvrachi.name These antibiotics exert their effect by targeting bacterial protein synthesis, specifically by binding to the 30S ribosomal subunit, which disrupts the translation process and leads to the production of non-functional proteins. wikipedia.orgmims.comsigmaaldrich.com The development of resistance to this compound and its components is a critical issue in treating bacterial infections, driven by a variety of molecular mechanisms that reduce the drugs' efficacy.

Resistance to this compound and its constituent antibiotics, streptomycin and dihydrostreptomycin, in bacteria, particularly in pathogens like Mycobacterium tuberculosis, involves complex mechanisms aimed at preventing the drugs from reaching or interacting effectively with their ribosomal target.

Enzymatic Modification of Aminoglycosides

Enzymatic modification represents a primary strategy employed by bacteria to inactivate aminoglycoside antibiotics. This involves the production of enzymes that chemically alter the antibiotic molecule, thereby reducing its binding affinity for the ribosome.

Phosphotransferase Systems and Aminoglycoside Phosphorylation (e.g., Rv2004c)

Aminoglycoside phosphotransferases (APHs) are a significant class of enzymes that confer resistance through the phosphorylation of aminoglycosides. This modification typically occurs on hydroxyl groups of the antibiotic structure. In Mycobacterium tuberculosis, the gene Rv2004c has been identified as a factor potentially contributing to streptomycin resistance through phosphorylation. Research indicates that Rv2004c can mediate low levels of streptomycin resistance. nih.gov Studies have suggested that the Mycobacterium tuberculosis DosR regulon gene Rv2004c plays a role in streptomycin resistance and intracellular survival. nih.govx-mol.netcbit.ac.inresearchgate.net

Other Modifying Enzymes (e.g., lipF / Rv3487c mediated activities)

Beyond the well-established phosphotransferases, other enzymatic activities can also contribute to aminoglycoside resistance. The gene lipF (Rv3487c) in M. tuberculosis, which encodes a lipase with phospholipase C and carboxylesterase activities, has been implicated in streptomycin resistance. nih.govresearchgate.netresearchgate.netresearchgate.netnus.edu.sg Reduced expression of lipF is believed to contribute to the development of resistance to streptomycin. nih.govresearchgate.netresearchgate.netresearchgate.net Conversely, studies in Mycobacterium smegmatis, a surrogate for M. tuberculosis, have shown that the expression of LipF is associated with increased sensitivity to streptomycin. researchgate.net This suggests that the downregulation of LipF may serve as a resistance mechanism by altering the cellular environment or metabolism in a way that reduces antibiotic effectiveness.

Efflux Pump Systems and Reduced Intracellular Accumulation

Efflux pumps are bacterial membrane transporters that actively extrude antibiotics from the cell, leading to a decrease in the intracellular concentration of the drug below therapeutic levels.

Role of Specific Efflux Pumps (e.g., Tap efflux pump Rv1258)

The Tap efflux pump, encoded by the Rv1258c gene in M. tuberculosis, is an example of a transporter that can confer resistance to various drugs, including aminoglycosides like streptomycin. scienceopen.commdpi.comfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgplos.orgresearchgate.netjidc.org Overexpression of the Tap efflux pump (Rv1258) is a mechanism closely associated with tuberculous drug resistance and has been linked to streptomycin resistance. mdpi.comfrontiersin.org Furthermore, specific mutations within the tap (Rv1258c) gene have been demonstrated to cause clinically relevant resistance to streptomycin in M. tuberculosis. frontiersin.orgnih.gov For instance, point mutations such as V219A and S292L in Rv1258c have been shown to result in streptomycin resistance, with the S292L mutation conferring a higher level of resistance compared to V219A. frontiersin.orgnih.gov

Transcriptional Regulation of Efflux Pump Expression (e.g., whiB7)

The expression levels of efflux pumps are subject to transcriptional regulation. The transcriptional regulator WhiB7 (Rv3197A) plays a significant role in the intrinsic antibiotic resistance of mycobacteria, including resistance to antibiotics that target translation, such as streptomycin. mdpi.comfrontiersin.orgpnas.orgnih.govasm.orgasm.orgoup.comkoreamed.orguniprot.orgnih.gov WhiB7 is known to be induced by exposure to subinhibitory concentrations of antibiotics, including streptomycin. mdpi.compnas.org Gene expression profiling studies have indicated that WhiB7 transcription influences drug resistance by activating the expression of a regulon that includes genes involved in antibiotic efflux, such as tap (Rv1258c). mdpi.compnas.orgnih.govoup.comnih.gov Mutations identified in the 5' untranslated region of whiB7 have been associated with streptomycin resistance, potentially due to the resulting overexpression of the Tap efflux pump (Rv1258). mdpi.comnih.govnih.gov

Alterations in Bacterial Cell Permeability

Modifications to the bacterial cell envelope can impact the penetration and accumulation of antibiotics within the cell. A reduction in cell permeability can limit the amount of drug reaching its intracellular target, contributing to resistance.

Porin Protein Modifications

Changes in porin proteins, which form channels in the outer membrane of certain bacteria and facilitate the transport of hydrophilic molecules, can affect antibiotic uptake. While specific details regarding porin protein modifications directly related to resistance to this compound or its components, streptomycin and dihydrostreptomycin, were not extensively found in the provided search results, alterations in cell wall permeability have been proposed as a general mechanism potentially involved in the development of streptomycin-resistant M. tuberculosis strains. mdpi.comnih.gov Studies in other bacterial species, such as Rhizobium trifolii, have indicated that changes in membrane permeability can contribute to low-level streptomycin resistance, suggesting that similar mechanisms might be relevant in other bacteria, including mycobacteria. nih.gov Further research is needed to fully understand the specific role of porin modifications in resistance to this compound and its components across different bacterial species.

Compound Information

| Compound Name | PubChem CID |

| This compound | 202223 |

| Streptomycin | 19649 |

| Dihydrostreptomycin | 439369 |

Data Tables

The following table summarizes key genes and proteins implicated in resistance to streptomycin, a major component of this compound, and their associated mechanisms based on the provided research findings.

| Gene/Protein | Proposed Mechanism of Resistance to Streptomycin | Supporting Evidence |

| Rv2004c | Aminoglycoside Phosphorylation | Mediates low levels of STR resistance. nih.gov Contributes to STR resistance and intracellular survival in M. tuberculosis. nih.govx-mol.netcbit.ac.inresearchgate.net |

| lipF (Rv3487c) | Reduced Expression / Lipase Activity | Reduced expression thought to contribute to STR resistance. nih.govresearchgate.netresearchgate.netresearchgate.net Expression associated with increased sensitivity in M. smegmatis. researchgate.net |

| Tap (Rv1258c) | Efflux Pump | Overexpression linked to low-level STR resistance. mdpi.comfrontiersin.orgnih.govnih.gov Point mutations (V219A, S292L) cause clinically relevant STR resistance. frontiersin.orgnih.gov |

| whiB7 (Rv3197A) | Transcriptional Regulator of Efflux Pumps | Induces expression of efflux pumps like tap. mdpi.compnas.orgnih.govoup.comnih.gov Mutations in 5' UTR associated with STR resistance, possibly via tap overexpression. mdpi.comnih.govnih.gov |

Detailed Research Findings

Detailed research into the resistance mechanisms of this compound's components has illuminated the specific genetic and molecular pathways involved. Studies on M. tuberculosis have been particularly informative. The identification of Rv2004c's role in mediating low-level streptomycin resistance through phosphorylation highlights the importance of enzymatic inactivation as a defense mechanism. nih.gov The investigation into lipF (Rv3487c) has revealed a less conventional mechanism where decreased expression of this lipase gene appears to contribute to resistance, suggesting a potential link between cellular lipid metabolism and antibiotic susceptibility. nih.govresearchgate.netresearchgate.netresearchgate.net

Efflux pumps, particularly the Tap efflux pump (Rv1258c), have been a significant focus of research. Studies have conclusively demonstrated that both overexpression of the Tap pump and the presence of specific point mutations within the tap gene can lead to clinically relevant streptomycin resistance. mdpi.comfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgplos.orgresearchgate.netjidc.org The finding that mutations like S292L in Rv1258c confer a higher level of resistance than V219A provides detailed genetic evidence illustrating how subtle changes in protein structure can significantly impact drug extrusion efficiency. frontiersin.orgnih.gov

The transcriptional regulatory role of WhiB7 (Rv3197A) adds another layer to the understanding of resistance. Research has shown that WhiB7 is induced upon exposure to streptomycin and subsequently activates the expression of genes involved in antibiotic efflux, including tap. mdpi.compnas.orgnih.govoup.comnih.gov The association of mutations in the regulatory region of whiB7 with streptomycin resistance further underscores the critical role of this transcriptional factor in coordinating the bacterial response to antibiotic stress and promoting survival. mdpi.comnih.govnih.gov

While extensive detailed research findings specifically on porin modifications related to this compound or its components were not prominently featured in the provided results, the concept of altered cell permeability as a resistance mechanism remains relevant for aminoglycosides. Studies in other bacterial species, such as Rhizobium trifolii, have shown that changes in membrane permeability can contribute to low-level streptomycin resistance, suggesting that similar mechanisms could potentially play a role in other bacteria, including mycobacteria. nih.gov Further investigation is warranted to fully delineate the specific contributions of porin modifications to resistance against this compound and its components in various bacterial pathogens.

Other Resistance Mechanisms

Beyond the primary mechanisms of target modification and enzymatic inactivation, bacteria employ several other strategies to resist the effects of antibiotics like this compound.

Overexpression of Alternative Metabolic Pathways (e.g., metC)

Some bacteria can develop resistance by overexpressing genes involved in alternative metabolic pathways that bypass the step inhibited by the antibiotic. While specific detailed research findings on metC overexpression directly conferring resistance to this compound or its components were not extensively found in the search results, the concept of utilizing alternative metabolic routes as a resistance mechanism is a recognized strategy employed by bacteria against various antibiotics. svedbergopen.com For instance, bacteria can become resistant to sulfonamide and trimethoprim (B1683648) by preparing folic acid from the environment rather than synthesizing it. svedbergopen.com The overexpression of certain genes, such as mdtABC and mdtD efflux pumps, can also indirectly affect other cellular processes and potentially contribute to resistance. nih.gov

Biofilm-Mediated Tolerance Mechanisms

Bacteria can form biofilms, which are structured microbial communities encased in a self-produced extracellular polymeric substance matrix. mdpi.com Biofilms provide a protective environment that significantly enhances bacterial tolerance and resistance to antibiotics compared to their planktonic counterparts. mdpi.comfrontiersin.orgdoi.org Mechanisms contributing to biofilm-mediated tolerance include reduced antibiotic penetration due to the matrix, slower growth rates of bacteria within the biofilm, expression of efflux pumps, increased local concentrations of antibiotic-modifying enzymes, alterations in antibiotic targets, nutrient limitation, and the presence of persister cells. frontiersin.org Studies have shown that streptomycin can inhibit biofilm formation and even eradicate established biofilms in Pseudomonas aeruginosa, although the specific mechanisms of this inhibition are still being investigated. nih.govresearchgate.net The physiological state of bacteria within a biofilm, influenced by factors like nutrient availability, can greatly affect their susceptibility to antimicrobials. frontiersin.org

Horizontal Gene Transfer and Acquired Resistance Elements

Horizontal gene transfer (HGT) is a crucial mechanism by which bacteria acquire antibiotic resistance genes, enabling a rapid spread of resistance traits within and between bacterial populations. oup.comasm.orgbioguardlabs.comnzva.org.nzumn.edu This process can occur through transformation (uptake of free DNA), transduction (transfer via bacteriophages), and conjugation (transfer through direct cell-to-cell contact, often mediated by plasmids). asm.orgbioguardlabs.comnzva.org.nzumn.edu Many antibiotic resistance genes, including those conferring resistance to streptomycin, are located on mobile genetic elements such as plasmids, transposons, and integrons, which facilitate their transfer. mdpi.comoup.comoup.comasm.org For example, the strA-strB genes, encoding streptomycin phosphotransferases, are frequently found on mobile elements like transposon Tn5393 and relatives of plasmid RSF1010. oup.comppjonline.org The transfer of these elements allows susceptible bacteria to quickly acquire resistance determinants. oup.comasm.org

Adaptive Resistance Strategies

Adaptive resistance refers to the ability of bacteria to temporarily withstand antibiotic treatment due to phenotypic changes induced by environmental conditions or exposure to sub-inhibitory concentrations of antibiotics, rather than stable genetic mutations. mdpi.com These strategies can include altered metabolic states, activation of stress responses, and changes in gene expression that reduce antibiotic efficacy. frontiersin.orgresearchgate.net While not a permanent genetic change, adaptive resistance can allow bacteria to survive initial antibiotic exposure, providing an opportunity for the development and selection of stable genetic resistance mechanisms. researchgate.netnih.gov Exposure to sub-MIC concentrations of streptomycin, for instance, has been shown to lead to the emergence of highly resistant strains with specific mutations, suggesting a link between adaptive responses and the eventual development of stable resistance. researchgate.net

Analytical and Structural Elucidation Methodologies in Streptoduocin Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in chemical compounds. For Streptoduocin and its components, techniques such as NMR, MS, IR, and UV-Vis spectroscopy are utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are applied in the structural elucidation of streptomycin (B1217042) and its derivatives. 1H NMR, 13C NMR, and DEPT-135 experiments are used to assign protons and carbons within the molecular structure and determine the types of carbon atoms (methyl, methine, quaternary). nih.gov Analysis of coupling constants and Nuclear Overhauser Effect (NOE) interactions in 2D NMR experiments helps in assigning the configuration of stereogenic centers and understanding the spatial arrangement of atoms. acs.org While specific NMR data for this compound as a mixture might show combined signals, studies on streptomycin and dihydrostreptomycin (B1670612) provide the foundational spectral characteristics for identifying these components. nih.govacs.org

Mass Spectrometry (MS, MS/MS, High-Resolution MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of compounds, as well as providing information about their fragmentation patterns. LC-MS and LC-MS/MS methods are widely used for the analysis of streptomycin and dihydrostreptomycin. sciex.comnih.govchrom-china.comnih.govtandfonline.comresearchgate.netnih.govsigmaaldrich.com Electrospray ionization (ESI) in positive ion mode is commonly used, producing protonated molecular ions ([M+H]+). nih.gov For streptomycin, the protonated molecular ion is observed at m/z 582, while for dihydrostreptomycin, it is at m/z 584. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides characteristic fragmentation ions, which are used for the selective detection and quantification of these compounds in complex matrices. nih.gov High-resolution mass spectrometry can provide more accurate mass measurements, aiding in the determination of elemental composition and differentiation from compounds with similar nominal masses.

Reported m/z values for Streptomycin and Dihydrostreptomycin in MS analysis:

| Compound | Precursor Ion ([M+H]+) | Fragment Ions (examples) |

| Streptomycin | 582.3 researchgate.netnih.gov | (Specific fragments depend on collision energy and instrument) |

| Dihydrostreptomycin | 584.3 researchgate.netnih.gov | (Specific fragments depend on collision energy and instrument) |

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by analyzing characteristic molecular vibrations. Studies on Streptomyces isolates and related compounds indicate that IR spectroscopy can be used to identify functional groups such as hydroxyl groups and hydrocarbon chassis. nih.gov UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for detecting the presence of chromophores (functional groups that absorb UV or visible light) and can be used for quantitative analysis if the compound has a suitable chromophore. researchgate.netazooptics.com While UV-Vis spectroscopy provides less detailed structural information compared to NMR or MS, it can be used for the initial characterization and detection of compounds like streptomycin, which has shown UV absorption peaks in the range of 200-270 nm. nih.govresearchgate.netlibretexts.org

Reported UV Absorption Peaks for Streptomycin/Streptomyces extracts:

| Wavelength Range (nm) | Source/Matrix |

| 200-400 nih.gov | Streptomyces isolates |

| 217-221 nih.gov | Ethyl acetate (B1210297) extract of Streptomyces isolates |

| 240 nih.gov | Streptomyces isolates |

| 215-270 | Streptomyces isolates |

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional structure of a molecule in crystalline form. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise positions of atoms within the molecule can be determined. While modern structural techniques like NMR and MS are now prevalent, X-ray crystallography has historically been used to confirm the solid-state structure of complex molecules like streptomycin. rzepa.netic.ac.uk Obtaining suitable crystals of this compound or its components can be challenging, but when successful, this technique provides definitive structural information.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for separating complex mixtures, purifying target compounds, and analyzing their composition and purity. High-Performance Liquid Chromatography (HPLC) is a widely used method in this compound research.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation, identification, and quantification of components in a mixture. It is frequently employed for the analysis and purification of streptomycin and dihydrostreptomycin. nih.govtandfonline.comfao.orgfishersci.cajpmsonline.comekb.egresearchgate.netidosi.orgiaea.orgfao.orgspkx.net.cn Various HPLC methods have been developed, including reversed-phase HPLC (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC). chrom-china.comjpmsonline.comekb.eg These methods often involve using specific stationary phases (e.g., C18 columns for RP-HPLC, silica-based columns for HILIC) and mobile phases tailored to the properties of the aminoglycosides. chrom-china.comjpmsonline.comekb.egidosi.orgspkx.net.cn Detection methods include UV detection, fluorescence detection (often after post-column derivatization), and mass spectrometry (LC-MS). chrom-china.comnih.govfao.orgjpmsonline.comekb.egiaea.orgfao.orgspkx.net.cn HPLC allows for the separation of streptomycin and dihydrostreptomycin, enabling the individual quantification of each component within the this compound mixture. fao.org

Examples of HPLC conditions and findings:

| Column Type | Mobile Phase | Detection Method | Retention Time (Streptomycin) | Retention Time (Dihydrostreptomycin) | Reference |

| Nucludar C18-DB | 14g/L Na2SO4 + 1.5 g/L sodium 1-octanesulfonate + 50 ml/L acetonitrile (B52724) + 50 ml/L Phosphate buffer (pH 4.5) | UV (210 nm) | 5.352 min | Not specified | jpmsonline.comresearchgate.net |

| Phenomenex, Prodigy, ODS3 (150 x 4.6 mm, 5 µm) | 0.1% Phosphoric acid 85% (isocratic) | UV (210 nm) | Not specified | 1.67 min | ekb.eg |

| SIELC Obelisc R | 0.5% formic acid aqueous solution and acetonitrile (gradient elution) | LC-MS/MS (ESI positive) | Not specified | Not specified | chrom-china.com |

| Intersil ODS-3 C18 (250×4.6 mm, 5µm) | Methanol and Buffer (Orthophosphoric acid + Triethylamine) (gradient) | UV (240 nm) | 2.62-2.63 min | Not specified | idosi.org |

| Atlantis HILIC Silica (2.1 mm×150 mm, 3.0 μm) | Acidic aqueous solution and acetonitrile (gradient elution) | FLD (post-column derivatization) | Not specified | Not specified | spkx.net.cn |

HPLC methods have been validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the analysis of streptomycin and dihydrostreptomycin in various matrices. nih.govchrom-china.comtandfonline.comresearchgate.netekb.eg

Computational Approaches for Structural Analysis

Computational methods play a significant role in complementing experimental data for the structural elucidation of complex molecules. These approaches can range from quantum mechanics calculations to predict spectroscopic properties to sophisticated machine learning models capable of interpreting complex datasets.

Predictive Modeling and Machine Learning in Structural Elucidation

Predictive modeling and machine learning (ML) techniques are transforming the field of structural elucidation, particularly for natural products where sample quantities can be limited and structural complexity high nih.govresearchgate.net. These methods leverage large datasets of known structures and their corresponding spectroscopic data to build models that can predict structural features or even entire structures from experimental measurements frontiersin.orgacs.orgnih.govresearchgate.netnih.gov.

One key application of ML in structural elucidation is the prediction of NMR chemical shifts from a proposed molecular structure frontiersin.orgcsic.esmeilerlab.org. By training on extensive databases of experimentally determined NMR spectra and corresponding structures, ML models can rapidly predict ¹H and ¹³C NMR shifts for candidate structures frontiersin.orgmeilerlab.org. Comparing these predicted shifts to experimental NMR data allows researchers to validate or refute potential structures, significantly narrowing down the possibilities in the elucidation process frontiersin.orgmeilerlab.org. Some models have shown good results in predicting NMR shifts with mean average errors (MAE) as low as 1.26 ppm for ¹³C and 0.16 ppm for ¹H compared to DFT calculations frontiersin.org.

Machine learning is also applied to the interpretation of mass spectrometry data, particularly tandem mass spectrometry (MS/MS) researchgate.netresearchgate.netchromatographyonline.comaalto.fi. ML algorithms can be trained to predict fragmentation patterns based on molecular structure or to identify molecular substructures (functional groups or small fragments) from experimental MS/MS spectra acs.orgresearchgate.netnih.gov. These predicted fragments or substructures can then be used to assemble or propose candidate molecular structures acs.orgnih.gov. Some approaches use ML to calculate molecular fingerprints from MS/MS data, which are then matched against databases for compound annotation researchgate.net. Advanced deep learning models are being developed to perform de novo structural prediction directly from MS data, even for compounds not represented in spectral libraries frontiersin.org.

The application of ML extends to predicting other properties relevant to structural analysis and compound identification, such as retention times in chromatography or even predicting the biological activity or target of a natural product based on its structure researchgate.netchromatographyonline.comaalto.fiijrpas.comresearchgate.netacs.orgbiorxiv.org. While specific published research applying these advanced ML techniques directly to the structural elucidation of this compound was not found in the search results, the principles and methodologies developed for complex natural products and aminoglycosides are directly applicable to overcoming the structural challenges posed by this compound acs.orgresearchgate.netnih.govpnas.orgnumdam.org. The increasing availability of large spectroscopic datasets and advancements in ML algorithms are expected to further enhance the role of predictive modeling and machine learning in the comprehensive structural characterization of natural products like this compound in the future frontiersin.orgfrontiersin.org.

Data on the performance of some ML models in structural elucidation:

| Model Type | Input Data | Task | Performance Metric | Value | Source |

| Graph Neural Network (GNN) | Molecular Structure | ¹³C NMR Chemical Shift Prediction | MAE (vs DFT) | 1.26 ppm | frontiersin.org |

| Graph Neural Network (GNN) | Molecular Structure | ¹H NMR Chemical Shift Prediction | MAE (vs DFT) | 0.16 ppm | frontiersin.org |

| Multitask ML Framework | 1D ¹H and ¹³C NMR | Structure Elucidation (Top 15 Pred.) | Accuracy (up to 19 heavy atoms) | 69.6% | acs.orgnih.gov |

| ML Model (Structure Seer) | Elemental Composition, Shielding Constants | Bond Prediction | Average Accuracy | 37.5% | |

| ML Framework | 1D ¹H and ¹³C NMR | Structure Prediction (Top 1 Pred.) | Accuracy (up to 10 non-H atoms) | 67.4% | nih.gov |

| ML Framework | 1D ¹H and ¹³C NMR | Structure Prediction (Top 10 Pred.) | Accuracy (up to 10 non-H atoms) | 95.8% | nih.gov |

| MultiModalTransformer (MMT) | Diverse Spectroscopic Data (NMR, MS, etc.) | Structure Prediction (Experimental) | Accuracy (Correct Identifications) | Up to 94% | chemrxiv.org |

Table: Performance Metrics of Selected Machine Learning Models in Structural Elucidation

Derivatization Research of Streptoduocin Components

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of streptomycin (B1217042) and dihydrostreptomycin (B1670612) aims to explore modifications that could lead to compounds with improved pharmacological profiles, altered activity spectra, or enhanced analytical properties. One approach involves the modification of specific functional groups. For instance, the aldehyde group in streptomycin can be modified to yield various derivatives, such as hydrazone, amino hydrazide, and sulfonyl hydrazide derivatives. eurekaselect.com